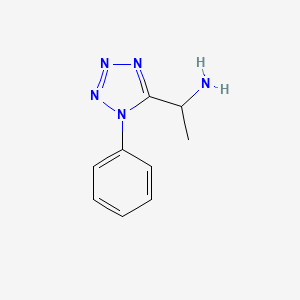
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms) attached to an ethylamine group. The phenyl substituent is bonded to one of the nitrogen atoms in the tetrazole ring. The compound’s 2D and 3D structures can be visualized using computational tools .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Facile Synthesis and Catalysis
A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized, showcasing the versatility of tetrazole compounds in organic synthesis. These compounds exhibit strong phytocidal activity, highlighting their potential use in agriculture and pest control. The synthesis involves a catalyzed reaction with ytterbium triflate hydrate, demonstrating the role of tetrazole derivatives in facilitating organic reactions (Su et al., 2006).
Metal-Organic Frameworks (MOFs) and Photocatalysis
Metal-organic frameworks featuring tetrazole-based ligands have been explored for their photocatalytic properties and selective adsorption capabilities. Such frameworks show promise in environmental applications, such as gas separation and the degradation of pollutants. The incorporation of tetrazole ligands into MOFs can enhance the stability and functionality of these materials, making them suitable for various applications in material science (Fu, Kang, & Zhang, 2014).
Antimicrobial and Cytotoxic Activities
Tetrazole derivatives have shown potential as antimicrobial and cytotoxic agents. The synthesis and structural characterization of such compounds have revealed their ability to interact with biological targets, offering a pathway for the development of new therapeutic agents. This aspect underscores the importance of tetrazole compounds in medicinal chemistry and drug discovery (Ghani & Mansour, 2011).
Epoxy Resin Curing and Material Modification
Epoxy resins have been modified using amine compounds, including tetrazole derivatives, to improve their curing behavior and material properties. Such modifications can lead to the development of materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are crucial for industrial applications (Amanokura et al., 2007).
Environmental and Corrosion Inhibition
Tetrazole derivatives have been examined for their environmental applications, particularly in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have indicated that tetrazole compounds can effectively protect metals against corrosion, highlighting their importance in material preservation and extending the lifespan of industrial components (Kaya et al., 2016).
Propriétés
IUPAC Name |
1-(1-phenyltetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPTXQPXEKDURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

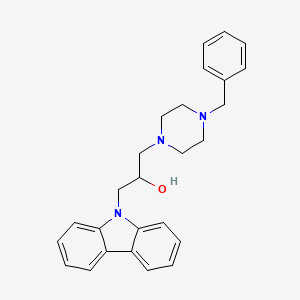
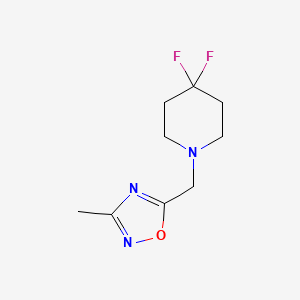
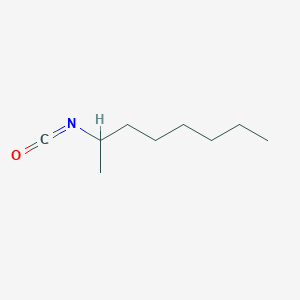
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
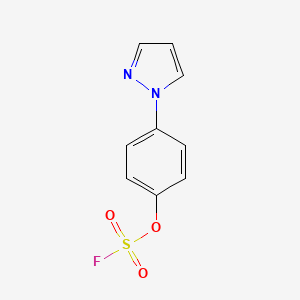
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)
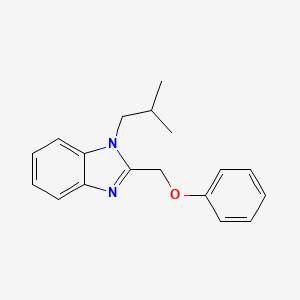
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)
![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)
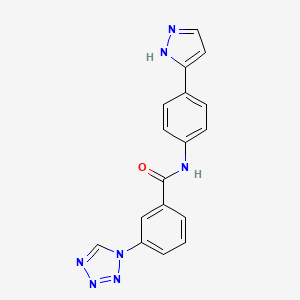
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2739001.png)